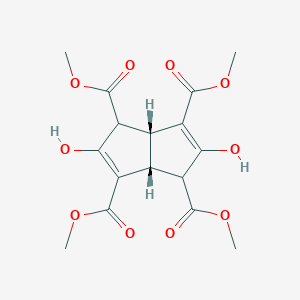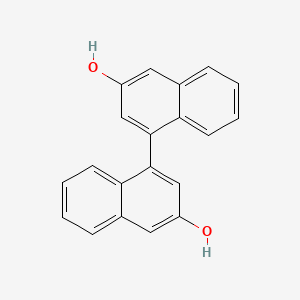
3,3'-Dihydroxy binaphthalene
Overview
Description
3,3’-Dihydroxy binaphthalene is an organic compound belonging to the binaphthalene family It consists of two naphthalene units connected at the 3 and 3’ positions, each bearing a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-dihydroxy binaphthalene typically involves the oxidative coupling of 2-naphthol derivatives. One common method is the oxidative coupling polymerization using copper(II) chloride and (-)-sparteine in methanol at room temperature . This method allows for the enantiomer-selective polymerization of the compound.
Industrial Production Methods: Industrial production of 3,3’-dihydroxy binaphthalene often involves multi-step synthetic routes starting from commercially available naphthol derivatives. The process may include halogenation, coupling reactions, and subsequent purification steps to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dihydroxy binaphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of binaphthoquinones.
Reduction: Formation of dihydroxy binaphthalenes.
Substitution: Formation of acylated binaphthalenes.
Scientific Research Applications
3,3’-Dihydroxy binaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3,3’-dihydroxy binaphthalene involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with electrophiles, while the aromatic rings can participate in π-π stacking interactions. These interactions play a crucial role in its catalytic and biological activities .
Comparison with Similar Compounds
2,2’-Dihydroxy binaphthalene: Similar structure but with hydroxyl groups at the 2 and 2’ positions.
3,3’-Dimethoxy binaphthalene: Similar structure but with methoxy groups instead of hydroxyl groups.
3,3’-Dihydroxy-2,2’-dimethoxy binaphthalene: Contains both hydroxyl and methoxy groups.
Uniqueness: 3,3’-Dihydroxy binaphthalene is unique due to its specific hydroxyl group positioning, which significantly influences its electronic and steric properties. This uniqueness makes it a valuable compound for specific catalytic and synthetic applications .
Properties
IUPAC Name |
4-(3-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-15-9-13-5-1-3-7-17(13)19(11-15)20-12-16(22)10-14-6-2-4-8-18(14)20/h1-12,21-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBLTMGPJAACEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C3=CC(=CC4=CC=CC=C43)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,7aR)-N-methyloctahydrofuro[3,2-c]pyridine-3a-carboxamide](/img/structure/B8113298.png)
![N-(((1R,3aS,7aS)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)pyrimidin-2-amine](/img/structure/B8113300.png)
![3-(Methoxymethyl)-2-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane](/img/structure/B8113306.png)
![4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)morpholine](/img/structure/B8113312.png)
![(2R,6S)-12-pyrrolidin-1-yl-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene 7,7-dioxide](/img/structure/B8113315.png)
![N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide](/img/structure/B8113326.png)
![4A-((Pyridin-2-Ylmethoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine](/img/structure/B8113327.png)
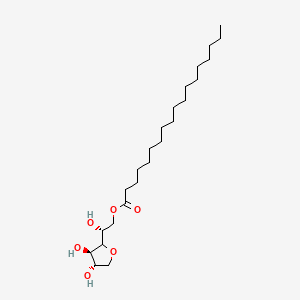
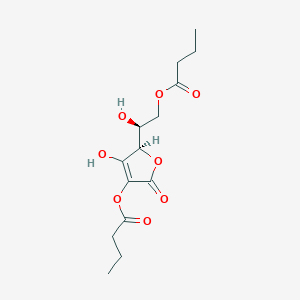
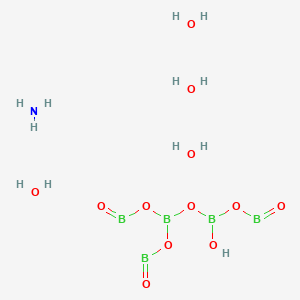
![(6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate](/img/structure/B8113367.png)
![5-O-tert-butyl 7-O-ethyl (4S,7R)-4-methyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5,7-dicarboxylate](/img/structure/B8113372.png)

